2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one
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Overview
Description
Preparation Methods
The synthesis of 2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one can be achieved through several synthetic routes. One common method involves the diazotisation of aniline derivatives with isopropyl nitrite, followed by a coupling reaction with benzene derivatives in the presence of CuCl as a catalyst . This method provides good yields and is considered practical for industrial production.
Chemical Reactions Analysis
2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and is used in the development of new materials.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one can be compared with other similar compounds such as:
2-(4-Biphenylyl)propionic acid: Known for its anti-inflammatory properties and used in the treatment of pain and inflammation.
4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide: Studied for its potential as an EGFR tyrosine kinase allosteric inhibitor with promising anticancer activity.
Properties
Molecular Formula |
C20H15N3O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-phenyl-2-(4-phenylphenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H15N3O/c24-20-21-19(17-9-5-2-6-10-17)22-23(20)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H,21,22,24) |
InChI Key |
HONQHFAQBIMKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)NC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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